N-(5-chloro-2-methoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide is a structurally complex molecule featuring a fused triazoloquinazolinone core linked to a substituted phenyl group via a sulfanyl acetamide bridge. The phenyl group is substituted with a chlorine atom at the 5-position and a methoxy group at the 2-position, while the triazoloquinazolinone moiety includes a propyl substituent at the 4-position and a ketone at the 5-position. The compound belongs to a broader class of acetamide derivatives with heterocyclic appendages, which are often explored for pharmacological activities like kinase inhibition or antimicrobial effects .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O3S/c1-3-10-26-19(29)14-6-4-5-7-16(14)27-20(26)24-25-21(27)31-12-18(28)23-15-11-13(22)8-9-17(15)30-2/h4-9,11H,3,10,12H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTBTXXWADKPPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Properties
Research indicates that N-(5-chloro-2-methoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide exhibits significant anticancer activity. It has been studied for its effects on various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. The mechanism of action appears to involve the modulation of signaling pathways associated with cell growth and survival.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Studies have reported its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Therapeutic Applications
| Therapeutic Area | Application | Evidence/Studies |
|---|---|---|
| Cancer Treatment | Inhibition of tumor growth | Various in vitro studies showing cytotoxic effects on cancer cells. |
| Antimicrobial Therapy | Treatment of bacterial infections | Demonstrated efficacy against multiple bacterial strains in laboratory settings. |
| Inflammatory Diseases | Potential anti-inflammatory effects | Preliminary studies suggest modulation of inflammatory pathways. |
Case Studies
-
Cancer Cell Line Studies
A study conducted on human breast cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The researchers attributed this effect to the induction of apoptosis and cell cycle arrest at the G2/M phase. -
Antimicrobial Efficacy Testing
In another investigation focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that suggests effectiveness comparable to standard antibiotics. -
Inflammation Model Studies
In vivo studies utilizing animal models of inflammation showed that treatment with this compound resulted in reduced markers of inflammation and improved clinical scores compared to control groups.
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) linkage between the triazoloquinazoline core and the acetamide moiety is susceptible to oxidation. Based on analogous thioether-containing compounds (e.g., ), this group can undergo oxidation to form sulfoxides or sulfones under controlled conditions.
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Sulfide → Sulfoxide | H₂O₂ (30%), AcOH, 55–60°C | -S(O)- | |
| Sulfide → Sulfone | Excess H₂O₂, prolonged reaction time | -SO₂- |
For example, in related pyrimidoindole derivatives, hydrogen peroxide in acetic acid selectively oxidizes the sulfur atom to sulfoxide, while stronger oxidizing agents yield sulfones .
Hydrolysis of the Acetamide Group
The acetamide moiety (-NHC(O)CH₂-) may undergo hydrolysis under acidic or basic conditions. Acidic hydrolysis typically yields carboxylic acids, while basic conditions produce ammonium salts.
| Conditions | Reagents | Product | Source |
|---|---|---|---|
| Acidic (HCl, H₂O) | 6M HCl, reflux | Carboxylic acid (+ aniline derivative) | |
| Basic (NaOH) | 2M NaOH, 80°C | Ammonium salt |
In thieno[3,2-d]pyrimidine derivatives, hydrolysis of the acetamide group under acidic conditions generates a free carboxylic acid and releases the substituted aniline .
Reactivity of the Triazoloquinazoline Core
The triazolo[4,3-a]quinazoline system exhibits electrophilic substitution reactivity at electron-rich positions. Substituents like the 5-oxo and 4-propyl groups influence regioselectivity:
| Reaction | Site | Conditions | Source |
|---|---|---|---|
| Halogenation | C-3 or C-7 | Cl₂ or Br₂ in DCM | |
| Nitration | C-6 | HNO₃/H₂SO₄, 0°C |
For instance, triazoloquinazoline derivatives undergo bromination at the C-3 position in dichloromethane, while nitration occurs at the C-6 position under strongly acidic conditions .
Nucleophilic Substitution at the Chlorine Atom
The 5-chloro substituent on the methoxyphenyl ring is a potential site for nucleophilic substitution.
| Nucleophile | Conditions | Product | Source |
|---|---|---|---|
| NH₃ (ammonia) | Ethanol, 60°C | 5-Amino derivative | |
| Thiols (R-SH) | DMF, K₂CO₃ | Thioether-linked analogs |
In isoquinoline-acetamide hybrids, chlorine displacement with amines generates bioactive amino derivatives .
Reduction of the Triazole Ring
The 1,2,4-triazole ring may undergo partial reduction under catalytic hydrogenation:
| Catalyst | Conditions | Product | Source |
|---|---|---|---|
| Pd/C, H₂ | EtOH, 50 psi | Dihydrotriazole |
Reduction of the triazole ring in related compounds produces dihydro derivatives, altering the compound’s planarity and binding properties .
Functionalization via Cross-Coupling Reactions
The quinazoline core supports palladium-catalyzed coupling reactions, enabling structural diversification:
| Reaction | Catalyst | Substrate | Source |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acids | |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Amines |
For example, Suzuki coupling at the C-8 position of pyrimidoindole derivatives introduces aryl groups, a strategy applicable to the quinazoline scaffold.
Degradation Pathways
Under stress conditions (e.g., light, heat), the compound may degrade via:
Comparison with Similar Compounds
Phenyl Group Substitutions
Heterocyclic Core Differences
- The target’s triazoloquinazolinone core is a fused bicyclic system, offering rigidity and planar geometry for stacking interactions. In contrast, 1,2,4-triazole-based analogs (e.g., 573943-64-3) lack this fused structure, possibly reducing thermal stability or target selectivity .
Substituent Effects on the Heterocycle
- The pyridinyl substituent in 573943-64-3 introduces a basic nitrogen, which could enhance solubility or interactions with metal ions in enzymatic active sites .
Implications for Pharmacological Activity
While direct activity data for the target compound is unavailable, structural comparisons suggest:
- Enhanced Metabolic Stability: The fused triazoloquinazolinone core may resist oxidative degradation better than non-fused triazoles.
- Target Selectivity : The 5-oxo group in the target compound could participate in hydrogen bonding with kinases or proteases, distinguishing it from analogs like 477329-09-2, which lacks such features .
- Toxicity Considerations : The propyl chain might increase hepatotoxicity risk compared to shorter alkyl chains (e.g., ethyl in 573943-64-3), necessitating further preclinical evaluation .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, starting with cyclization of triazoloquinazoline precursors followed by sulfanyl-acetamide coupling. Key steps include:
- Cyclization : Use of dehydrating agents (e.g., POCl₃) under reflux (80–100°C) to form the triazoloquinazoline core .
- Coupling : Thiol-alkylation with chloroacetamide derivatives in the presence of bases like K₂CO₃ in DMF at 60°C .
- Optimization : Yield improvements (from ~45% to 70%) are achieved by controlling inert atmospheres (N₂) and slow reagent addition to minimize side reactions .
Q. Which analytical techniques are critical for structural validation and purity assessment?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.1 ppm) and amide bond formation .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 486.12) and fragmentation patterns .
- HPLC : Purity >95% is validated using C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients .
Q. How is the compound’s preliminary biological activity assessed in vitro?
- Target Screening : Assays against kinase or protease targets (e.g., EGFR, PARP) using fluorescence polarization or FRET-based methods .
- Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ values reported in µM ranges), with HEK-293 cells as a normal control .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide substituent modifications?
SAR analysis focuses on:
- Triazole-Quinazoline Core : Propyl at position 4 enhances lipophilicity (logP = 2.8 vs. 1.9 for methyl analogs), improving membrane permeability .
- Substituent Effects :
| Position | Group | Impact |
|---|---|---|
| 5-oxo | Propyl | Stabilizes H-bonding with target active sites |
| 2-methoxyphenyl | Cl vs. F | Chloro increases potency (IC₅₀ = 1.2 µM vs. 2.5 µM for fluoro) |
- Synthetic Modifications : Introduce bioisosteres (e.g., replacing sulfanyl with carbonyl) to assess metabolic stability .
Q. How to resolve contradictions in biological data across studies?
- Comparative Assays : Re-test the compound in standardized models (e.g., NCI-60 cell panel) to rule out protocol variability .
- Structural Analysis : X-ray crystallography or docking studies (using PDB: 4HKD) to verify binding mode consistency .
- Batch Analysis : Check for degradation products (e.g., hydrolyzed acetamide) via LC-MS to explain potency drops .
Q. What strategies improve the compound’s stability under physiological conditions?
- pH Stability : Test solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) to identify degradation hotspots (e.g., sulfanyl linkage) .
- Thermal Stability : TGA shows decomposition >200°C, but lyophilization is recommended for long-term storage .
- Prodrug Design : Mask the acetamide as an ethyl ester to enhance plasma half-life from 2.1 to 6.8 hours in rodent models .
Q. How can computational modeling predict off-target interactions?
- Molecular Dynamics : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic liability .
- ADMET Prediction : Tools like SwissADME estimate BBB permeability (QPPCaco = 45 nm/s) and hERG inhibition risk (pIC₅₀ = 4.2) .
Q. What methodologies validate in vivo efficacy without compromising bioavailability?
- Formulation : Use PEGylated nanoparticles (size ~120 nm) to enhance solubility (from 0.8 mg/mL to 5.2 mg/mL) .
- Pharmacokinetics : Monitor plasma concentrations in Sprague-Dawley rats via LC-MS/MS after IV (t₁/₂ = 2.3 h) vs. oral dosing (F = 22%) .
Methodological Considerations for Contradictory Data
- Batch-to-Batch Variability : Implement QC protocols (e.g., ¹H NMR purity thresholds >98%) to ensure reproducibility .
- Target Selectivity : Profile against 400+ kinases (DiscoverX panel) to confirm specificity and rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
